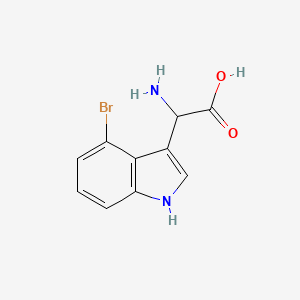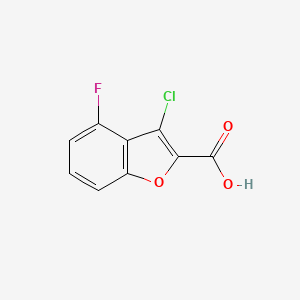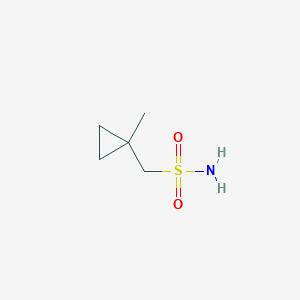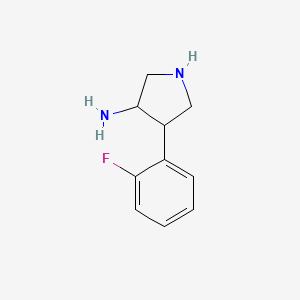
4-(2-Fluorophenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties.
Preparation Methods
The synthesis of 4-(2-Fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common synthetic route starts with the reaction of a suitable amine with a fluorobenzene derivative under conditions that promote nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
4-(2-Fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride or organolithium compounds.
Scientific Research Applications
4-(2-Fluorophenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, influencing its biological activity.
Comparison with Similar Compounds
4-(2-Fluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for many bioactive molecules.
Fluorobenzene: A fluorinated aromatic compound that can influence the biological activity of molecules it is part of.
Proline: An amino acid with a pyrrolidine ring, commonly found in proteins and peptides.
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-(2-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12/h1-4,8,10,13H,5-6,12H2 |
InChI Key |
BSIFABPGHXYPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B13174671.png)
![Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174679.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
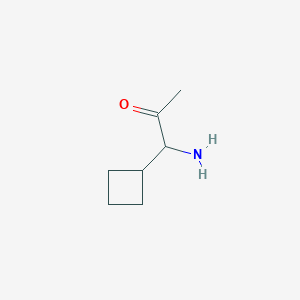
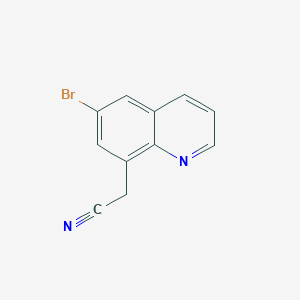
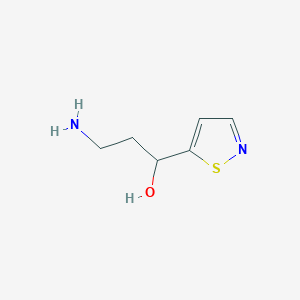
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
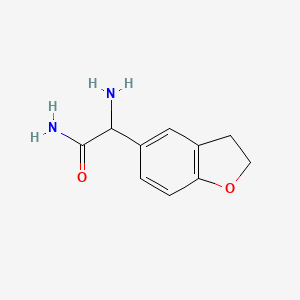
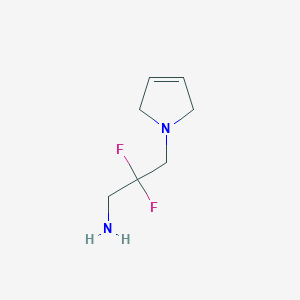
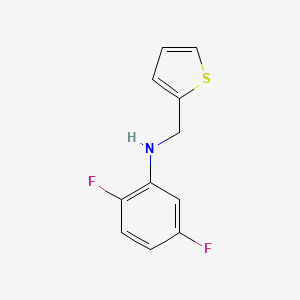
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
